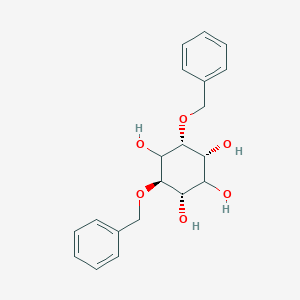

2,6-Di-O-benzylmyoinositol

Description

Contextualization of Myo-Inositol Derivatives in Synthetic Organic Chemistry

Myo-inositol, a naturally abundant carbocyclic sugar, serves as a fundamental building block for a diverse range of biologically active molecules. indianchemicalsociety.com Its phosphorylated derivatives, known as inositol (B14025) phosphates, are crucial second messengers in cellular signaling pathways, regulating a multitude of cellular processes. indianchemicalsociety.comacs.org Furthermore, myo-inositol is a core component of glycosylphosphatidylinositol (GPI) anchors, which tether proteins to cell membranes, and phosphatidylinositol mannosides (PIMs), essential components of the mycobacterial cell wall. otago.ac.nzresearchgate.netresearchgate.net

The synthesis of these complex molecules from commercially available myo-inositol is a preferred route due to its low cost and accessibility. semanticscholar.org However, the presence of six hydroxyl groups on the myo-inositol ring presents a significant synthetic challenge, necessitating sophisticated strategies for selective protection and deprotection. idexlab.com The development of methods for the desymmetrization or resolution of myo-inositol derivatives has been crucial in enabling the preparation of enantiomerically pure phosphoinositols and their analogues. acs.orgsemanticscholar.org

Significance of Selectively Protected Myo-Inositol Derivatives as Key Synthetic Intermediates

Selectively protected myo-inositol derivatives are indispensable intermediates in the synthesis of complex inositol-containing molecules. By masking certain hydroxyl groups while leaving others available for reaction, chemists can control the regioselectivity of subsequent chemical transformations, such as phosphorylation, glycosylation, and alkylation. indianchemicalsociety.comidexlab.com This control is essential for building the specific substitution patterns found in biologically active target molecules.

Among the various protecting groups employed in myo-inositol chemistry, the benzyl (B1604629) ether is particularly valuable due to its stability under a wide range of reaction conditions and its facile removal by catalytic hydrogenolysis. The compound 2,6-Di-O-benzyl-myo-inositol has emerged as a particularly useful and versatile intermediate. nih.gov Its specific protection pattern, with free hydroxyl groups at the C-1, C-3, C-4, and C-5 positions, makes it an ideal precursor for the synthesis of various inositol phosphates and PIMs. nih.govepo.org

The strategic placement of the two benzyl groups on the C-2 and C-6 hydroxyls allows for a range of subsequent manipulations. For example, the remaining hydroxyl groups can be selectively functionalized to introduce phosphate (B84403) esters or sugar moieties, leading to the construction of complex structures like 1D-2,6-di-O-benzyl-myo-inositol 1,3,4,5-tetrakisphosphate. nih.gov The synthesis of such compounds is critical for studying their biological roles and for developing potential therapeutic agents.

The preparation of 2,6-Di-O-benzyl-myo-inositol itself often involves a multi-step sequence starting from a more extensively protected myo-inositol derivative. A common strategy involves the use of temporary protecting groups, such as allyl ethers, which can be selectively removed to unmask the desired hydroxyl groups for benzylation. nih.gov The resolution of racemic mixtures is also a critical step to obtain enantiomerically pure forms of this intermediate, which are often required for the synthesis of biologically active molecules. nih.gov

The following table summarizes the key properties and role of 2,6-Di-O-benzyl-myo-inositol :

| Property | Description |

| IUPAC Name | (1R,2R,3S,4R,5S,6S)-2,6-bis(benzyloxy)cyclohexane-1,3,4,5-tetrol |

| Molecular Formula | C₂₀H₂₄O₆ |

| Key Structural Feature | Benzyl protecting groups at the C-2 and C-6 positions of the myo-inositol ring. |

| Synthetic Utility | A key intermediate in the synthesis of inositol phosphates and phosphatidylinositol mannosides (PIMs). nih.gov |

| Precursor for | 1D-2,6-di-O-benzyl-myo-inositol 1,3,4,5-tetrakisphosphate and other complex inositol derivatives. nih.gov |

The strategic importance of 2,6-Di-O-benzyl-myo-inositol lies in its ability to provide access to specific isomers of phosphorylated and glycosylated inositols. This targeted approach is essential for advancing our understanding of the structure-activity relationships of these vital biomolecules.

Structure

3D Structure

Properties

IUPAC Name |

(1S,3R,4R,6R)-4,6-bis(phenylmethoxy)cyclohexane-1,2,3,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O6/c21-15-16(22)19(25-11-13-7-3-1-4-8-13)18(24)20(17(15)23)26-12-14-9-5-2-6-10-14/h1-10,15-24H,11-12H2/t15?,16-,17+,18?,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRJNSJYOXKKTK-MAGMXMNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(C2O)OCC3=CC=CC=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H]2[C@H](C([C@H]([C@H](C2O)OCC3=CC=CC=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00921589 | |

| Record name | 4,6-Bis(benzyloxy)cyclohexane-1,2,3,5-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00921589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115015-97-9 | |

| Record name | 2,6-Di-O-benzylmyoinositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115015979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Bis(benzyloxy)cyclohexane-1,2,3,5-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00921589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Di O Benzylmyoinositol

General Strategies for Myo-Inositol Protection and Derivatization

The selective functionalization of the six hydroxyl groups of myo-inositol, which are chemically similar, presents a significant synthetic challenge. To address this, chemists have developed a range of strategies for regioselective protection.

The regioselective protection of the hydroxyl groups in the myo-inositol scaffold is a cornerstone of inositol (B14025) chemistry. acs.orgnih.gov One of the most effective strategies involves the use of orthoesters, which can simultaneously protect three of the six hydroxyl groups. indianchemicalsociety.com The formation of myo-inositol orthoesters, such as the 1,3,5-orthoformate, proceeds with an inversion of the inositol ring, resulting in a rigid adamantane-like structure. indianchemicalsociety.comsemanticscholar.org This conformation places the remaining unprotected hydroxyl groups at the 2, 4, and 6 positions in a configuration that allows for their selective derivatization. indianchemicalsociety.comacs.org

The benzyl (B1604629) group is a widely used protecting group in the synthesis of phosphoinositols due to its stability and ease of removal via hydrogenolysis. ias.ac.in Other protecting groups, such as ketals, acetals, and esters, are also employed when benzyl group cleavage conditions are incompatible with the target molecule. ias.ac.in The differential reactivity of the equatorial and axial hydroxyl groups can also be exploited for regioselective alkylation. For instance, the equatorial 1- (or 3-) hydroxyl group is more readily alkylated than the axial 2-hydroxyl group. ias.ac.in

Myo-inositol orthoesters, particularly myo-inositol 1,3,5-orthoformate, are versatile intermediates in the synthesis of protected myo-inositol derivatives. semanticscholar.orgacs.org These orthoesters effectively block the 1, 3, and 5-hydroxyl groups in a single step, leaving the 2, 4, and 6-hydroxyl groups available for further chemical manipulation. acs.org The rigid structure of myo-inositol orthoesters allows for unusual and selective reactions, such as the use of tosylates for protection, which is not typically feasible for standard alcohols. indianchemicalsociety.com

Acid hydrolysis of myo-inositol 1,3,5-orthoesters can lead to different outcomes depending on the orthoester used. While the orthoformate ester can be partially or completely removed under acidic conditions, the hydrolysis of other orthoesters, such as orthoacetates and orthobenzoates, can regioselectively introduce an acyl group at the 2-position. acs.orgnih.govbath.ac.uk This occurs via a 1,2-bridged dioxolanylium ion intermediate. nih.gov Furthermore, the reductive cleavage of myo-inositol orthoesters can sequentially release the 1,3,5-hydroxyl groups, providing access to 1,3-acetals of myo-inositol, which are not obtainable through direct acetalization. indianchemicalsociety.com

| Intermediate | Protecting Group | Protected Positions | Available Positions | Key Features |

| myo-Inositol 1,3,5-orthoformate | Orthoformate | 1, 3, 5 | 2, 4, 6 | Rigid structure, allows for selective derivatization of 2,4,6-positions. |

| myo-Inositol 1,3,5-orthoacetate | Orthoacetate | 1, 3, 5 | 2, 4, 6 | Acid hydrolysis yields 2-O-acetyl myo-inositol. |

| myo-Inositol 1,3,5-orthobenzoate | Orthobenzoate | 1, 3, 5 | 2, 4, 6 | Acid hydrolysis yields 2-O-benzoyl myo-inositol. |

Racemic Synthesis Approaches to 2,6-Di-O-benzylmyoinositol

Racemic synthesis provides a more direct, albeit non-stereospecific, route to this compound and its precursors. These methods typically involve a series of protection, benzylation, and deprotection steps starting from myo-inositol or other protected isomers.

A common strategy for the synthesis of dibenzylated myo-inositol derivatives involves the initial protection of multiple hydroxyl groups, followed by benzylation and subsequent deprotection. For instance, a convenient, high-yield synthesis of 4,6-di-O-benzyl-myo-inositol, an isomer of the target compound, has been reported. nih.govresearchgate.net This method starts with the conversion of myo-inositol to racemic 2,4-di-O-benzoyl-myo-inositol 1,3,5-orthoformate. Benzylation of this intermediate with benzyl bromide and silver(I) oxide, followed by deprotection of the benzoate (B1203000) and orthoformate groups, yields the desired 4,6-di-O-benzyl-myo-inositol. nih.govresearchgate.net

A direct synthesis of racemic this compound has been achieved starting from a protected myo-inositol derivative. One such route involves the conversion of (+-)-1,3,4,5-Tetra-O-allyl-myo-inositol into (+-)-2,4-di-O-benzyl-myo-inositol. nih.gov This intermediate is then used to prepare the target compound.

The synthesis of this compound can also be accomplished through the chemical modification of other protected myo-inositol isomers. For example, 1,3,4,6-Tetra-O-allyl-myo-inositol can be converted into the 2,5-di-O-benzyl ether, which upon deallylation provides 2,5-di-O-benzyl-myo-inositol. nih.gov A similar strategy starting from (+-)-1,3,4,5-Tetra-O-allyl-myo-inositol leads to the formation of (+-)-2,4-di-O-benzyl-myo-inositol. nih.gov This latter compound serves as a precursor in a pathway to synthesize this compound. nih.gov The conversion of 1,3-di-O-allyl-myo-inositol to (+-)-1,3-di-O-allyl-2,6-di-O-benzyl-myo-inositol also provides a route to the target compound after deallylation. nih.gov

| Starting Material | Key Intermediates | Target Product |

| myo-Inositol | 2,4-di-O-benzoyl-myo-inositol 1,3,5-orthoformate | 4,6-di-O-benzyl-myo-inositol |

| (+-)-1,3,4,5-Tetra-O-allyl-myo-inositol | (+-)-2,4-di-O-benzyl-myo-inositol | (+-)-2,6-di-O-benzylmyoinositol |

| 1,3-di-O-allyl-myo-inositol | (+-)-1,3-di-O-allyl-2,6-di-O-benzyl-myo-inositol | (+-)-2,6-di-O-benzylmyoinositol |

Enantioselective Synthesis and Resolution of this compound

For many biological applications, enantiomerically pure forms of myo-inositol derivatives are required. This necessitates either an enantioselective synthesis or the resolution of a racemic mixture.

The resolution of racemic mixtures of protected myo-inositol derivatives is a common strategy to obtain enantiopure compounds. This can be achieved by forming diastereomeric esters with a chiral resolving agent, such as (-)-ω-camphanic acid chloride. For example, the racemic mixture of 1,3-di-O-allyl-2,6-di-O-benzyl-myo-inositol has been resolved through the formation of its (-)-ω-camphanate esters, which can then be separated. nih.gov Similarly, a precursor to 2,6-di-O-benzyl-myo-inositol, (+-)-2,6-di-O-benzyl-1,5-di-O-p-methoxybenzyl-myo-inositol, was also resolved via its (-)-ω-camphanates. nih.gov Following separation of the diastereomers, the desired enantiomer of 1D-2,6-di-O-benzyl-myo-inositol can be obtained after removal of the protecting groups. nih.gov

Another approach to obtaining enantiomerically pure inositol derivatives is through desymmetrization of a meso-inositol precursor. While not explicitly detailed for this compound, this strategy is a powerful tool in inositol chemistry. acs.org

Enzyme-Catalyzed Kinetic Resolution of Racemic Intermediates

Enzyme-catalyzed kinetic resolution has emerged as a powerful and environmentally benign method for obtaining enantiomerically enriched myo-inositol derivatives. This technique leverages the stereoselectivity of enzymes, primarily lipases, to preferentially acylate one enantiomer of a racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer.

Application of Lipases (e.g., Candida antarctica lipase (B570770), Thermomyces lanuginosus lipase)

Lipases are widely employed in organic synthesis due to their broad substrate specificity, high stability in organic solvents, and excellent enantioselectivity. Among the most effective lipases for the kinetic resolution of myo-inositol derivatives are those from Candida antarctica (often immobilized as Novozym 435) and Thermomyces lanuginosus.

Candida antarctica lipase B (CALB) has demonstrated exceptional efficiency in the kinetic resolution of various myo-inositol precursors. For instance, in the resolution of (±)-1,2-O-Isopropylidene-3,6-di-O-benzyl-myo-inositol, Novozym 435 selectively acylates the L-enantiomer, yielding the corresponding acetate (B1210297) with an enantiomeric excess (ee) of over 99% at a conversion of approximately 49%. This high enantioselectivity is a hallmark of CALB in these resolutions. Similarly, in the kinetic resolution of (±)-1,3,6-tri-O-benzyl-myo-inositol, Novozym 435 has been successfully used to obtain the O-acylated L-enantiomorph with an ee of up to >99% and conversions approaching 50%.

The lipase from Thermomyces lanuginosus (TLL) is another valuable biocatalyst for these transformations. It is known for its high stability and can be effectively used in various reaction media. While specific data for the resolution of this compound using TLL is less commonly reported in direct comparison to CALB for this exact substrate, its application in the regioselective acylation of related compounds suggests its potential utility. For example, TLL has been shown to preferentially acylate primary hydroxyl groups in various nucleosides and flavonoid glycosides, demonstrating its ability to recognize specific hydroxyl group environments, a key requirement for the resolution of polyhydroxylated compounds like inositol derivatives. nih.gov

Optimization of Acyl-Transfer Conditions and Enantiomeric Excess

The efficiency and enantioselectivity of lipase-catalyzed kinetic resolutions are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of acyl donor, the solvent, and the temperature.

Acyl Donor: The nature of the acyl donor plays a crucial role in the reaction rate and enantioselectivity. Enol esters, such as vinyl acetate, are frequently employed as they lead to an irreversible acylation reaction, which drives the equilibrium towards the product and often results in higher enantiomeric excess. The use of vinyl acetate has been shown to increase the yield to over 49% while maintaining a very high ee (>99%) in the resolution of a (±)-1,2-O-Isopropylidene-3,6-di-O-benzyl-myo-inositol.

Solvent: The choice of organic solvent can significantly influence enzyme activity and enantioselectivity. Solvents with low polarity are generally preferred for lipase-catalyzed reactions. For the kinetic resolution of myo-inositol derivatives, solvents such as hexane (B92381) and methyl tert-butyl ether (MTBE) have been successfully used.

Temperature: Temperature affects both the reaction rate and the stability of the enzyme. While higher temperatures can increase the reaction rate, they may also lead to a decrease in enzyme stability and enantioselectivity. Therefore, an optimal temperature must be determined for each specific system. For the kinetic resolution of (±)-menthol using Thermomyces lanuginosus lipase, the optimal temperature was found to be 30 °C. nih.gov

The interplay of these factors is critical for achieving high enantiomeric excess, as summarized in the table below.

| Substrate | Lipase | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| (±)-1,2-O-Isopropylidene-3,6-di-O-benzyl-myo-inositol | Novozym 435 (Candida antarctica lipase B) | Vinyl acetate | Not specified | Not specified | >49 | >99 |

| (±)-1,3,6-tri-O-benzyl-myo-inositol | Novozym 435 (Candida antarctica lipase B) | Vinyl acetate | Hexane | Optimized | >49 | >99 |

| (±)-Menthol | Lipozyme TL IM (Thermomyces lanuginosus lipase) | Vinyl acetate | Methyl tert-butyl ether | 30 | 34.7 | 99.3 (for (-)-menthyl acetate) |

| rac-Indanyl acetate | Immobilized Candida antarctica lipase B | - (Hydrolysis) | Not applicable | 30 | 48 | 97 (product) |

Continuous Flow Methodologies in Enzymatic Resolution

Continuous flow processes offer several advantages over traditional batch reactions, including improved process control, enhanced safety, and the potential for straightforward automation and scalability. In the context of enzymatic kinetic resolutions, continuous flow systems, often utilizing packed-bed reactors with immobilized enzymes, have been successfully implemented.

The use of a packed-bed reactor containing Novozym 435 for the kinetic resolution of (±)-1,3,6-tri-O-benzyl-myo-inositol has been demonstrated to be highly efficient. researchgate.net In this system, a solution of the substrate and acyl donor is continuously passed through the reactor containing the immobilized lipase. This setup allows for easy separation of the product from the enzyme, which can be reused for multiple cycles. For the resolution of (±)-1,3,6-tri-O-benzyl-myo-inositol, excellent conversions (around 50%) and enantioselectivities (ee > 99%) were achieved with a short residence time of just 3 minutes at 50 °C in MTBE with vinyl acetate as the acyl donor. researchgate.netnih.gov The immobilized enzyme remained stable over nine cycles, highlighting the robustness of this continuous flow approach.

Diastereomeric Resolution via Chiral Auxiliaries

An alternative to enzymatic methods is the resolution of racemic myo-inositol derivatives through the formation of diastereomers by reaction with a chiral auxiliary. This classical chemical approach involves covalently attaching a chiral molecule to the racemic substrate, creating a mixture of diastereomers that can be separated based on their different physical properties, such as solubility or chromatographic behavior.

Use of ω-Camphanates and Other Chiral Derivatizing Agents

A key example of this strategy is the use of ω-camphanic acid, a readily available chiral auxiliary, to resolve myo-inositol derivatives. For instance, (±)-1,3-di-O-allyl-2,6-di-O-benzyl-myo-inositol has been successfully resolved as its (-)-ω-camphanates. tcichemicals.com The formation of diastereomeric esters with the chiral auxiliary allows for their separation by techniques like fractional crystallization or chromatography. Once separated, the chiral auxiliary can be cleaved to afford the individual enantiomers of the myo-inositol derivative.

Similarly, a precursor to 2,6-di-O-benzyl-myo-inositol, specifically a 1,6-O-isopropylidene derivative of (±)-2,4-di-O-benzyl-myo-inositol, was resolved via the formation of both (-)- and (+)-ω-camphanates. tcichemicals.com This demonstrates the versatility of this chiral auxiliary in resolving different protected myo-inositol intermediates.

Besides ω-camphanates, other chiral derivatizing agents have also been employed. O-acetylmandelic acid has been used as a chiral auxiliary for the resolution of various myo-inositol derivatives. The advantage of this auxiliary is that the absolute configuration of the resolved diastereomers can often be determined by analyzing the ¹H NMR chemical shifts of specific protons.

| Racemic Substrate | Chiral Auxiliary | Separation Method |

|---|---|---|

| (±)-1,3-di-O-allyl-2,6-di-O-benzyl-myo-inositol | (-)-ω-Camphanic acid | Not specified |

| (±)-2,4-di-O-benzyl-myo-inositol 1,6-O-isopropylidene derivative | (-)- and (+)-ω-Camphanic acid | Not specified |

| Various myo-inositol derivatives | O-acetylmandelic acid | Fractional crystallization or column chromatography |

| Racemic 4-O-allyl-myo-inositol-1,3,5-orthoesters | (-)-Camphanic acid | Crystallization |

Stereochemical Assignment and Determination of Absolute Configuration

Following the successful resolution of enantiomers, it is crucial to unambiguously determine the absolute configuration of each isolated stereoisomer. Several analytical techniques are employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy being a particularly powerful tool.

One effective NMR-based method involves the use of chiral solvating agents. For phosphorylated inositol derivatives, L-arginine amide has been used as a chiral solvating agent in ³¹P-NMR spectroscopy. semanticscholar.orgnih.gov The interaction of the chiral solvating agent with the enantiomers of the inositol phosphate (B84403) leads to the formation of diastereomeric complexes, which can exhibit distinct chemical shifts in the ³¹P-NMR spectrum, allowing for the differentiation and assignment of the enantiomers. semanticscholar.orgnih.gov

Another widely used NMR technique is the Mosher's method, which is applicable to chiral alcohols. nih.govresearchgate.net This method involves the formation of diastereomeric esters with a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). By analyzing the differences in the ¹H NMR chemical shifts of the protons in the two diastereomeric esters, the absolute configuration of the alcohol can be determined. nih.govresearchgate.net

In some cases, the absolute configuration can be established through chemical correlation. This involves converting the resolved compound into a known chiral derivative with a previously established absolute configuration. For example, the configuration of resolved enantiomers of a tosylated myo-inositol orthoformate was determined by converting it to a previously reported dibenzyl ether of myo-inositol.

Applications of 2,6 Di O Benzylmyoinositol As a Key Synthetic Intermediate

Precursor in the Chemical Synthesis of Inositol (B14025) Phosphates

The unique substitution pattern of 2,6-Di-O-benzylmyoinositol provides a reliable platform for constructing a variety of inositol phosphates, which are central to cellular signaling. The benzyl (B1604629) groups are stable under many reaction conditions used for phosphorylation but can be removed reliably at the final stages of a synthesis, typically through catalytic hydrogenolysis.

The synthesis of myo-inositol polyphosphates relies on the precise, stepwise phosphorylation of the inositol ring. 1D-2,6-di-O-benzyl-myo-inositol has been successfully utilized as a starting material for these complex syntheses. nih.gov For instance, after preparation and resolution of the chiral 1D-2,6-di-O-benzyl-myo-inositol, the remaining free hydroxyls at positions 1, 3, 4, and 5 can be phosphorylated. This approach leads to the creation of a fully protected 1D-2,6-di-O-benzyl-myo-inositol 1,3,4,5-tetrakisphosphate derivative. nih.gov Subsequent removal of the benzyl protecting groups yields the target myo-inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4).

Further elaboration of such intermediates allows for the synthesis of more highly phosphorylated species. By selectively protecting and deprotecting the other hydroxyl groups, it is possible to build up to inositol pentakisphosphate (InsP5) and ultimately inositol hexakisphosphate (InsP6), also known as phytic acid. semanticscholar.orgnih.gov The synthesis of InsP6 from its precursor, myo-inositol 1,3,4,5,6-pentakisphosphate, is catalyzed in nature by a specific 2-kinase enzyme, highlighting the importance of accessing these specific isomers through controlled chemical synthesis. semanticscholar.orgnih.gov

Inositol pyrophosphates (PP-InsPs), such as InsP7 and InsP8, are a class of high-energy signaling molecules derived from InsP6. frontiersin.orgmdpi.com Their synthesis presents a significant chemical challenge due to the density of negative charges and the labile nature of the pyrophosphate bond. Synthetic strategies often involve the phosphorylation of a highly protected inositol precursor. A novel approach to synthesizing 2-diphospho-myo-inositol 1,3,4,5,6-pentakisphosphate (2-InsP7) has been developed, showcasing advanced phosphorylation techniques. rsc.orgresearchgate.net While this specific synthesis may employ different protecting group strategies, the fundamental principles of regioselective phosphorylation established through intermediates like this compound are foundational to the field. These molecules are crucial for studying cellular metabolism and stress signaling. frontiersin.org

The synthesis of inositol polyphosphates from precursors like this compound involves two critical stages: phosphorylation of the free hydroxyl groups and subsequent deprotection.

Phosphorylation: Phosphitylating agents are commonly used to introduce the phosphorus moiety. This involves reacting the protected inositol with a phosphoramidite (B1245037) or H-phosphonate reagent, followed by an oxidation step to generate the stable phosphate (B84403) triester. nih.gov For example, 2,5-di-O-benzyl-myo-inositol (a regioisomer of the title compound) has been phosphitylated and then oxidized to produce the corresponding tetrakisphosphate. nih.gov The choice of phosphitylating agent and oxidizing conditions is crucial for achieving high yields and avoiding side reactions.

Deprotection: The final and often most challenging step is the global deprotection to release the free inositol polyphosphate. Benzyl groups, such as those in this compound, are typically removed via catalytic hydrogenolysis (e.g., using hydrogen gas with a palladium on carbon catalyst). nih.gov This method is effective but requires careful optimization to ensure complete removal of all protecting groups without degrading the target molecule. Alternative methods for cleaving benzyl ethers may also be employed when hydrogenolysis is not compatible with other functional groups in the molecule. ias.ac.in

| Synthetic Step | Typical Reagents and Conditions | Purpose |

| Phosphorylation | 1. Phosphoramidite (e.g., dibenzyl N,N-diisopropylphosphoramidite), Activator (e.g., tetrazole) 2. Oxidizing agent (e.g., m-CPBA, t-BuOOH) | To introduce phosphate groups at specific hydroxyl positions on the inositol ring. |

| Deprotection | 1. H₂, Pd/C catalyst in a solvent like MeOH or EtOH 2. Boron trifluoride etherate and ethanethiol | To remove the benzyl (Bn) protecting groups from the hydroxyls and the phosphate esters to yield the final, biologically active inositol polyphosphate. ias.ac.in |

Building Block for Phosphatidylinositols and Analogues

This compound also serves as a valuable precursor for the synthesis of phosphoinositides, which are lipid molecules essential for membrane structure and signaling. The protected inositol can be coupled with a glycerolipid backbone to form the core structure of these complex lipids.

Phosphatidylinositol (PI) consists of a diacylglycerol backbone linked through a phosphodiester bond to the C1 position of the myo-inositol ring. wikipedia.org The synthesis of PI derivatives and their phosphorylated forms (PIPs) requires an optically active, protected myo-inositol building block. While various protecting group strategies exist, the use of benzyl ethers is common. ias.ac.in An intermediate like this compound allows for the selective formation of the phosphodiester linkage at the C1 position and subsequent acylation or modification at other positions before final deprotection. This controlled approach is critical for producing structurally defined PI analogues needed to study the enzymes involved in phosphoinositide metabolism, such as phospholipases and kinases. ias.ac.in

Glycosylphosphatidylinositols (GPIs) are complex glycolipids that anchor proteins to the cell surface. nih.govresearchgate.net Their intricate structure includes a phosphatidylinositol moiety, a glycan core, and a phosphoethanolamine linker. The synthesis of GPI anchors is a major undertaking that requires the assembly of multiple, highly functionalized building blocks.

Intermediate in the Synthesis of Other Cyclitol Derivatives

2,6-Di-O-benzyl-myo-inositol serves as a versatile intermediate in the synthesis of a variety of other cyclitol derivatives. Its strategic placement of benzyl protecting groups allows for selective manipulation of the remaining hydroxyl groups, enabling the synthesis of complex and biologically important molecules.

Deoxy- and Amino-Inositol Analogues

The synthesis of deoxy- and amino-inositol analogues represents another important application of 2,6-Di-O-benzyl-myo-inositol. These analogues are valuable for studying the biological roles of inositols and for developing potential therapeutic agents. The presence of the benzyl ethers at the 2 and 6 positions allows for the selective modification of the other hydroxyl groups to introduce deoxy or amino functionalities.

For example, the free hydroxyl groups in 2,6-Di-O-benzyl-myo-inositol can be selectively converted to good leaving groups, such as tosylates or triflates. Subsequent nucleophilic substitution with a hydride source or an azide (B81097) anion can then introduce a deoxy or an amino group, respectively. The benzyl protecting groups are stable to these reaction conditions and can be removed at a later stage of the synthesis.

Development of Chemical Probes and Molecular Tools for Biological Studies

2,6-Di-O-benzyl-myo-inositol is a valuable precursor for the development of chemical probes and molecular tools used to investigate biological pathways involving inositols. These tools are essential for understanding the complex roles of inositol phosphates in cell signaling and metabolism.

Synthesis of Isotope-Labeled Myo-Inositol Derivatives

Isotopically labeled myo-inositol derivatives are crucial for tracing the metabolic fate of inositols and for quantifying their levels in biological samples. 2,6-Di-O-benzyl-myo-inositol can be used as a starting material for the introduction of isotopes such as deuterium (B1214612) (²H), tritium (B154650) (³H), or carbon-13 (¹³C).

The synthesis of such labeled compounds would involve the use of isotopically labeled reagents at a specific step in the synthetic sequence starting from 2,6-Di-O-benzyl-myo-inositol. For instance, a hydroxyl group could be oxidized to a ketone and then reduced with a labeled reducing agent like sodium borodeuteride (NaBD₄) to introduce a deuterium atom. The stable benzyl protecting groups ensure that the labeling is site-specific.

| Labeled Compound Type | Potential Labeling Strategy |

| Deuterium-labeled myo-inositol | Oxidation of a free hydroxyl group followed by reduction with NaBD₄. |

| Carbon-13-labeled myo-inositol | Use of ¹³C-labeled alkylating agents to introduce a labeled methyl or other carbon-containing group. |

Analogues for Investigating Inositol Metabolism

2,6-Di-O-benzyl-myo-inositol serves as a key intermediate for the synthesis of various analogues designed to probe and understand inositol metabolism. arccjournals.com These analogues can be modified at the unprotected hydroxyl positions to introduce functionalities that can act as inhibitors, substrates, or reporters for enzymes involved in inositol phosphate pathways.

Advanced Characterization Techniques and Spectroscopic Analysis in Research on 2,6 Di O Benzylmyoinositol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical methods for the structural elucidation of organic compounds. For a molecule like 2,6-Di-O-benzylmyoinositol, various NMR techniques provide detailed information about the proton and carbon environments, their connectivity, and the spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy reveals the chemical environment of all hydrogen atoms in the molecule. In this compound, the ¹H NMR spectrum can be divided into distinct regions corresponding to the aromatic protons of the benzyl (B1604629) groups, the benzylic methylene (B1212753) (CH₂) protons, and the protons on the myo-inositol ring.

The aromatic protons of the two benzyl groups typically appear as a complex multiplet in the range of δ 7.2-7.4 ppm. The two benzylic methylene groups introduce a characteristic signal, often a singlet or a pair of doublets (an AB quartet) if rotation is restricted, around δ 4.5-5.0 ppm. The protons attached to the myo-inositol core resonate in the upfield region, typically between δ 3.2 and 4.2 ppm. nih.govresearchgate.net The substitution at the O-2 and O-6 positions causes a downfield shift for the attached H-2 and H-6 protons compared to the unsubstituted hydroxyl-bearing positions. The coupling constants (J-values) between adjacent protons on the inositol (B14025) ring are crucial for determining their relative stereochemistry (axial vs. equatorial).

Interactive Data Table: Representative ¹H NMR Chemical Shifts for this compound

The following data is predicted based on the analysis of myo-inositol and related benzylated derivatives.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Inositol Ring H-1, H-3 | ~ 3.5 - 3.7 | Multiplet |

| Inositol Ring H-2, H-6 | ~ 3.9 - 4.1 | Multiplet |

| Inositol Ring H-4, H-5 | ~ 3.3 - 3.5 | Multiplet |

| Benzylic CH₂ | ~ 4.8 | Singlet |

| Aromatic Ar-H | ~ 7.2 - 7.4 | Multiplet |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum shows signals for the aromatic carbons of the benzyl groups (typically δ 127-138 ppm), the benzylic methylene carbons (around δ 70-75 ppm), and the six carbons of the myo-inositol ring (typically δ 70-85 ppm). nih.gov

The carbons C-2 and C-6, which are ether-linked to the benzyl groups, experience a significant downfield shift compared to the hydroxyl-bearing carbons (C-1, C-3, C-4, C-5). This distinction is a key indicator of the substitution pattern.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for this compound

The following data is predicted based on the analysis of myo-inositol and related benzylated derivatives.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Inositol Ring C-1, C-3 | ~ 72 - 74 |

| Inositol Ring C-2, C-6 | ~ 80 - 82 |

| Inositol Ring C-4, C-5 | ~ 70 - 72 |

| Benzylic CH₂ | ~ 73 - 75 |

| Aromatic C (quaternary) | ~ 137 - 139 |

| Aromatic CH | ~ 127 - 129 |

The compound 1D-2,6-di-O-benzyl-myo-inositol serves as a key intermediate in the synthesis of phosphorylated inositols, such as 1D-2,6-di-O-benzyl-myo-inositol 1,3,4,5-tetrakisphosphate. nih.gov For these phosphorylated derivatives, Phosphorus-31 (³¹P) NMR spectroscopy is an essential characterization tool.

³¹P NMR provides a direct method for observing the phosphorus atoms in the phosphate (B84403) groups. Each chemically distinct phosphorus nucleus gives a separate signal, and the chemical shift (referenced to 85% H₃PO₄) is highly sensitive to the local electronic environment. nih.gov This allows for the confirmation of successful phosphorylation, the identification of the number of phosphate groups added, and insights into their protonation state through pH titration studies. researchgate.netresearchgate.net For the tetrakisphosphate derivative of this compound, one would expect to see distinct signals corresponding to the phosphates at the 1, 3, 4, and 5 positions.

While 1D NMR provides foundational data, 2D NMR techniques are necessary to definitively assign all signals and confirm the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. A COSY spectrum of this compound would show cross-peaks connecting adjacent protons on the inositol ring (e.g., H-1 with H-2 and H-6), allowing for the tracing of the entire spin system of the ring and confirming connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This is invaluable for assigning the carbon signals of the inositol ring and the benzylic methylene groups by linking them to their already-assigned proton signals.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the exact elemental formula of the compound, which is a definitive method of identification.

For this compound (C₂₀H₂₄O₆), the theoretical exact mass can be calculated. An HRMS experiment, typically using electrospray ionization (ESI), would measure the mass of the protonated molecule ([M+H]⁺) or a sodium adduct ([M+Na]⁺). The observed mass is then compared to the calculated mass to confirm the elemental composition, providing unequivocal evidence for the compound's identity and purity.

Data Table: Calculated Exact Mass for HRMS Analysis

| Ion Species | Chemical Formula | Calculated Exact Mass (m/z) |

| Neutral Molecule [M] | C₂₀H₂₄O₆ | 360.15729 |

| Protonated Molecule [M+H]⁺ | [C₂₀H₂₅O₆]⁺ | 361.16456 |

| Sodium Adduct [M+Na]⁺ | [C₂₀H₂₄O₆Na]⁺ | 383.14651 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of myo-inositol derivatives. While direct ESI-MS studies on this compound are not extensively detailed in the provided research, the application of this technique to analogous inositol phosphates and related polyhydroxylated compounds establishes its utility. ESI-MS is particularly effective for polar and thermally labile molecules. In the analysis of inositol phosphates, ESI typically generates multiply charged ions and sodium adducts in the negative ion mode. nih.govnih.gov This is due to the highly anionic nature of the phosphate groups. nih.govnih.gov

For a neutral molecule like this compound, analysis would likely be performed in positive ion mode, with the formation of protonated molecules [M+H]⁺ or adducts with alkali metal ions like sodium [M+Na]⁺ or potassium [M+K]⁺. High-resolution ESI-MS can provide the exact mass of these ions, allowing for the confirmation of the elemental composition. For instance, in the analysis of a similar dibenzylated anhydro-mannitol, ESI-MS was used to find the exact mass of the sodium adduct, with a calculated value of 367.1516 and a found value of 367.1507, confirming its molecular formula. nih.gov This level of precision is essential for verifying the identity of synthetic products and intermediates.

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique, particularly useful for analyzing large, non-volatile molecules. While its application is more commonly reported for high molecular weight compounds like proteins and peptides, it can be adapted for smaller organic molecules, especially when they are part of a larger assembly or have been derivatized. sigmaaldrich.comsigmaaldrich.com

In the context of this compound research, MALDI-TOF MS could be employed to analyze derivatives of the compound, such as those resulting from phosphorylation or glycosylation, which significantly increase the molecular weight. The technique involves co-crystallizing the analyte with a matrix material that absorbs laser energy. The laser pulse desorbs and ionizes the analyte molecules, which are then accelerated into a time-of-flight analyzer. The mass-to-charge ratio is determined by measuring the time it takes for the ions to reach the detector. This method is less prone to the formation of multiple charge states compared to ESI, often yielding simpler spectra dominated by the singly charged molecular ion.

Chromatographic Methods for Purity and Separation

Chromatographic techniques are fundamental to the synthesis of this compound, serving to monitor reaction progress, assess product purity, and perform preparative-scale purification.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of this compound. Due to the lack of a strong chromophore in the myo-inositol core, underivatized polyhydroxyl compounds are often transparent to standard UV-Vis detectors. nih.gov However, the presence of two benzyl groups in this compound provides UV absorbance, making direct detection possible. For more sensitive quantification or analysis of related myo-inositol compounds without such groups, a pre-column derivatization step is often employed. nih.govnih.gov This involves reacting the hydroxyl groups with an agent like benzoyl chloride to form derivatives that can be detected with high sensitivity by UV absorbance. nih.gov

Purity is determined by analyzing the chromatogram for the presence of extraneous peaks. The area of the main peak corresponding to the product is integrated and compared to the total area of all peaks to calculate the percentage purity. For determining enantiomeric excess, a chiral stationary phase (CSP) is used. This specialized HPLC column can separate enantiomers, resulting in two distinct peaks for a racemic mixture. The relative areas of these peaks are used to quantify the excess of one enantiomer over the other.

| Parameter | Description |

| Technique | Reversed-Phase HPLC |

| Detection | UV Absorbance (e.g., at 231 nm or 254 nm for derivatized compounds) nih.govnih.gov |

| Derivatization | Often required for myo-inositol; agents like benzoyl chloride or p-nitrobenzoate can be used. nih.govnih.gov |

| Purity Analysis | Based on the relative peak area of the target compound in the chromatogram. |

| Enantiomeric Excess | Requires a Chiral Stationary Phase (CSP) to resolve enantiomers. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective method used to monitor the progress of chemical reactions during the synthesis of this compound. sigmaaldrich.com By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) alongside the starting materials, chemists can qualitatively observe the consumption of reactants and the formation of products over time. rsc.orgrsc.org

The choice of eluent (mobile phase) is critical for achieving good separation. A variety of solvent systems have been reported for the chromatography of protected inositol derivatives. rsc.orgrsc.org After developing the plate, the separated spots are visualized. The benzyl groups in the target compound allow for visualization under UV light (254 nm). rsc.orgrsc.org Additionally, various staining reagents can be used for visualization, which react with the hydroxyl groups common in inositol chemistry. rsc.orgrsc.orgresearchgate.net The reaction is considered complete when the spot corresponding to the starting material has disappeared and a new spot for the product is prominent.

| Parameter | Typical Conditions for Inositol Derivatives |

| Stationary Phase | Silica gel 60 F254 aluminum plates rsc.orgrsc.org |

| Mobile Phase (Eluent) | Chloroform/Methanol (98:2); CH₂Cl₂/EtOAc (20:1); Petroleum Ether/EtOAc with 1% Et₃N (gradient) rsc.orgrsc.org |

| Visualization Methods | 1. UV light (254 nm) rsc.orgrsc.org 2. Staining with ethanolic phosphomolybdic acid (PMA) followed by heating rsc.orgrsc.org 3. Staining with aqueous potassium permanganate (B83412) (KMnO₄) followed by heating rsc.orgrsc.org |

Column Chromatography for Purification

Following a synthesis, column chromatography is the standard method for purifying this compound from byproducts and unreacted starting materials on a preparative scale. rsc.org The principle is similar to TLC, but it is performed on a larger scale using a glass column packed with a stationary phase, most commonly silica gel. rsc.org

Modern purification often utilizes automated flash chromatography systems, which offer faster and more efficient separations. rsc.org The crude product is loaded onto the column, and a solvent system (mobile phase), often determined by optimizing the separation on TLC, is passed through the column. rsc.org Different components of the mixture travel through the column at different rates, allowing them to be collected as separate fractions. For protected inositols, gradient elution, where the solvent composition is changed over time, is frequently used to effectively separate compounds with different polarities. rsc.org

| Parameter | Typical Conditions for Inositol Derivatives |

| Technique | Flash Column Chromatography (manual or automated) rsc.org |

| Stationary Phase | Silica gel (e.g., RediSep Rf or high-performance GOLD silica) rsc.org |

| Mobile Phase (Eluent) | Gradient systems are common, such as: - CH₂Cl₂ to CH₂Cl₂/EtOAc (20:1) rsc.org - Petroleum Ether/EtOAc (9:1 with 1% Et₃N) to Petroleum Ether/EtOAc (3:2 with 1% Et₃N) rsc.org |

| Detection | UV detector (in automated systems) and/or TLC analysis of collected fractions. rsc.org |

X-ray Crystallography for Solid-State Structure and Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. It provides unambiguous proof of the molecular structure, including relative and absolute stereochemistry, bond lengths, bond angles, and conformational details in the solid state. nih.govnih.gov

For a complex stereoisomer like this compound, obtaining a single crystal suitable for X-ray diffraction is a primary goal for unequivocal characterization. The analysis of a closely related compound, (±)-3,4-Di-O-acetyl-1,2,5,6-tetra-O-benzyl-myo-inositol, demonstrates the type of detailed information that can be obtained. In that study, the compound was found to crystallize in three different monoclinic forms, and the full solid-state structure was elucidated for each. This technique firmly establishes the connectivity and the spatial orientation of all atoms, confirming the stereochemistry at each of the chiral centers of the myo-inositol ring, which is crucial for verifying the outcome of stereoselective syntheses.

Illustrative Crystallographic Data for a Related Tetra-O-benzyl-myo-inositol Derivative

| Parameter | Form I | Form II |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2/c |

| a (Å) | 28.883 | 14.269 |

| b (Å) | 15.189 | 14.862 |

| c (Å) | 15.566 | 16.506 |

| β (°) | 100.37 | 103.21 |

| Volume (ų) | 6717 | 3407 |

| Z (molecules/cell) | 8 | 4 |

Future Research Directions in 2,6 Di O Benzylmyoinositol Chemistry

Development of Novel and Sustainable Synthetic Routes

The classical synthesis of 2,6-Di-O-benzyl-myo-inositol and its derivatives often involves multiple protection and deprotection steps, which can be lengthy and generate significant chemical waste. Future research is increasingly focused on developing more sustainable and efficient synthetic routes that align with the principles of green chemistry.

One promising area of research is the use of alternative protecting group strategies that can be removed under milder and more environmentally friendly conditions. While benzyl (B1604629) ethers are common due to their stability, their removal often requires harsh conditions like catalytic hydrogenation. Research into photolabile or enzymatically removable protecting groups for the other hydroxyl positions could streamline the synthesis and reduce the environmental impact.

Future efforts will likely focus on the following:

Catalytic Methods: Exploring new catalysts for the regioselective benzylation of myo-inositol that avoid the use of stoichiometric and often toxic reagents.

Renewable Resources: Investigating the synthesis of myo-inositol and its derivatives from renewable feedstocks through biotechnological approaches, which can then be chemically modified to the desired 2,6-dibenzylated form. frontiersin.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Exploration of New Applications as Precursors for Complex Biomolecules

2,6-Di-O-benzyl-myo-inositol is a valuable precursor for the synthesis of various biologically important molecules, particularly phosphoinositides and glycosylphosphatidylinositol (GPI) anchors. Future research will likely expand its application to the synthesis of a wider range of complex and modified biomolecules.

The synthesis of phosphatidylinositol polyphosphates (PIPs) is a key area where 2,6-Di-O-benzyl-myo-inositol serves as a crucial intermediate. For instance, 1D-2,6-di-O-benzyl-myo-inositol has been successfully used in the synthesis of the corresponding 1,3,4,5-tetrakisphosphate. nih.gov This highlights its utility in accessing specific phosphorylated inositol (B14025) derivatives that are vital for cellular signaling.

Moreover, the strategic placement of the benzyl groups in 2,6-Di-O-benzyl-myo-inositol allows for the selective modification of the remaining hydroxyl groups, making it an ideal starting material for the synthesis of various inositol-containing natural products and their analogs. The synthesis of these complex molecules is essential for studying their biological functions and for the development of new therapeutic agents.

Future applications are envisioned in the synthesis of:

Modified GPI Anchors: The synthesis of GPI anchors with non-natural modifications to probe their biological roles and to develop new therapeutic strategies against diseases where GPI biosynthesis is essential, such as in certain parasites.

Inositol Pyrophosphates: The development of synthetic routes to inositol pyrophosphates, a class of highly phosphorylated signaling molecules, using 2,6-Di-O-benzyl-myo-inositol as a starting scaffold.

Neoglycoconjugates: The use of 2,6-Di-O-benzyl-myo-inositol in the construction of neoglycoconjugates containing the inositol moiety to study carbohydrate-protein interactions and for the development of new vaccines and diagnostics.

Advanced Biocatalytic Approaches for Enantiopure Synthesis

The synthesis of enantiomerically pure inositol derivatives is of paramount importance, as the biological activity of these molecules is often stereospecific. Biocatalysis offers a powerful and sustainable alternative to classical chemical resolution methods for obtaining enantiopure 2,6-Di-O-benzyl-myo-inositol.

Enzymatic kinetic resolution has been successfully applied to racemic mixtures of protected myo-inositol derivatives. For example, lipases have been shown to selectively acylate one enantiomer of a di-O-benzyl-myo-inositol derivative, allowing for the separation of the two enantiomers. Specifically, the lipase (B570770) from Candida antarctica (CaL-B, commercialized as Novozym 435) has been used for the regio- and enantioselective acetylation of racemic 2,6-di-O-benzyl-myo-inositol. researchgate.net This enzymatic approach provides access to both D- and L- enantiomers of the protected inositol. researchgate.net

Future research in this area will likely focus on:

Enzyme Engineering: The development of engineered enzymes with enhanced activity, selectivity, and stability for the resolution of 2,6-Di-O-benzyl-myo-inositol and its precursors.

Desymmetrization: The use of enzymes to desymmetrize meso-di-O-benzyl-myo-inositol derivatives, which would provide a more direct route to enantiopure products.

Whole-Cell Biocatalysis: The application of whole-cell biocatalysts, which can eliminate the need for enzyme purification and facilitate cofactor regeneration, for the enantioselective synthesis of protected inositols.

| Enzyme | Substrate | Product(s) | Key Finding |

| Candida antarctica Lipase B (Novozym 435) | Racemic 2,6-di-O-benzyl-myo-inositol | L-5-acetyl-2,6-di-O-benzyl-myo-inositol and D-2,6-di-O-benzyl-myo-inositol | Highly regio- and enantioselective acetylation of the L-enantiomer. |

| Pseudomonas sp. Lipases (PS-C, PS-IM) | (±)-1,3,6-tri-O-benzyl-myo-inositol | O-acylated L-enantiomorph | Efficient kinetic resolution with high enantiomeric excess. |

| Thermomyces lanuginosus Lipase (TL-IM) | 4,6-di-O-benzyl-myo-inositol | Enantiomerically enriched acylated products | Effective enzymatic desymmetrization. |

Integration with Flow Chemistry for Scalable Production

The transition from batch to continuous flow manufacturing offers numerous advantages for the synthesis of fine chemicals and active pharmaceutical ingredients, including improved safety, efficiency, and scalability. The integration of flow chemistry for the production of 2,6-Di-O-benzyl-myo-inositol represents a significant future research direction.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. The small reactor volumes used in flow systems also enhance safety, particularly when handling hazardous reagents or performing highly exothermic reactions.

For the synthesis of 2,6-Di-O-benzyl-myo-inositol, flow chemistry could be applied to:

Regioselective Benzylation: The development of a continuous flow process for the regioselective benzylation of myo-inositol, potentially using immobilized catalysts or reagents to simplify purification.

Biocatalysis in Flow: The integration of immobilized enzyme reactors into a continuous flow setup for the enantioselective synthesis of 2,6-Di-O-benzyl-myo-inositol, combining the advantages of biocatalysis and flow chemistry.

While the application of flow chemistry to the synthesis of complex carbohydrates and polyols is still an emerging field, the potential benefits for the scalable and sustainable production of 2,6-Di-O-benzyl-myo-inositol are substantial.

Design of Next-Generation Molecular Probes

Molecular probes are indispensable tools for studying biological processes in real-time and with high spatial resolution. 2,6-Di-O-benzyl-myo-inositol serves as a valuable scaffold for the design and synthesis of next-generation molecular probes for investigating inositol-related signaling pathways.

The selective protection of the 2- and 6-hydroxyl groups allows for the introduction of reporter groups, such as fluorescent dyes or photoaffinity labels, at specific positions on the inositol ring. For example, a clickable myo-inositol probe has been synthesized from a di-O-benzyl-myo-inositol derivative. nih.gov This probe, which contains an azide (B81097) group for bioorthogonal ligation, can be used to label and visualize inositol-containing lipids in living cells. nih.gov

Future research in this area will focus on the development of:

Fluorescent Probes: The synthesis of novel fluorescent probes based on the 2,6-Di-O-benzyl-myo-inositol scaffold with improved photophysical properties, such as increased brightness, photostability, and sensitivity to the local environment.

Photoaffinity Probes: The design of photoaffinity probes that can be used to identify and characterize inositol-binding proteins in their native cellular context. These probes typically contain a photoreactive group that forms a covalent bond with the target protein upon irradiation with UV light.

Bifunctional Probes: The creation of bifunctional probes that combine a reporter group with a reactive group or a targeting moiety. These probes could be used for a variety of applications, including targeted drug delivery and the study of protein-protein interactions.

The development of such sophisticated molecular tools will be crucial for unraveling the complex roles of inositols and their derivatives in health and disease.

Q & A

Q. What synthetic strategies are effective for regioselective benzylation of myoinositol to produce 2,6-Di-O-benzylmyoinositol?

Answer :

- Stepwise Protection : Use orthogonal protecting groups (e.g., trityl, TBDMS) to temporarily block non-target hydroxyl groups. Benzylation typically employs benzyl bromide/chloride with a base (e.g., NaH or K₂CO₃) in anhydrous DMF or THF .

- Regioselectivity Control : Steric and electronic factors influence reactivity. For example, equatorial hydroxyl groups on myoinositol are more reactive than axial ones. Monitor reactions using TLC or HPLC to confirm intermediate formation .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) isolates the product. Confirm purity via melting point analysis (e.g., mp 69–71°C for analogous benzyl-protected compounds) .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

Answer :

- ¹H/¹³C NMR : Benzyl groups show characteristic aromatic protons (δ 7.2–7.4 ppm) and methylene signals (δ 4.5–5.0 ppm). Axial vs. equatorial benzyl groups exhibit distinct splitting patterns due to coupling constants .

- Mass Spectrometry : ESI-MS or HRMS confirms molecular ion peaks (e.g., [M+Na]⁺ for C₂₀H₂₂O₆, expected m/z ~381.13). Fragmentation patterns help verify benzyl group positions .

- Contradiction Resolution : If NMR data conflicts with expected regiochemistry (e.g., unexpected splitting), repeat synthesis with deuterated analogs (e.g., benzyl-d5 chloride) to isolate signal overlap .

Advanced Research Questions

Q. How do steric and electronic effects impact the stability of this compound under acidic/basic conditions?

Answer :

- Acidic Hydrolysis : Benzyl ethers are stable under mild acid (pH 3–5) but cleave with strong acids (e.g., HBr in AcOH). Monitor degradation via kinetic studies (HPLC) to compare 2,6-isomer stability vs. other regioisomers .

- Base Sensitivity : Prolonged exposure to strong bases (e.g., NaOH) may cause β-elimination. Use DFT calculations to model transition states and predict vulnerable sites .

- Contradiction Example : Conflicting reports on hydrolysis rates may arise from solvent polarity effects. Replicate experiments in controlled solvents (e.g., DMSO vs. MeOH) to isolate variables .

Answer :

- Molecular Dynamics (MD) : Simulate solvent-solute interactions (e.g., in DMSO or water) to identify dominant chair or twist-boat conformers. Compare with NOESY data for validation .

- DFT Optimization : Calculate energy minima for axial vs. equatorial benzyl group orientations. Correlate with experimental NMR coupling constants (³JHH) .

- Data Conflict Mitigation : If simulations contradict experimental data (e.g., unexpected dihedral angles), refine force fields or include explicit solvent molecules in models .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Answer :

- Reproducibility Audit : Compare reaction scales, reagent purity (e.g., anhydrous vs. hydrated bases), and inert-atmosphere control across studies .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-benzylation or oxidation). Adjust stoichiometry or reaction time accordingly .

- Case Study : If yields vary between 50–80%, systematic screening (e.g., DoE) of temperature, solvent, and catalyst ratios can identify optimal conditions .

Q. Methodological Best Practices

-

Safety : Follow OSHA guidelines for handling benzyl halides (flammable, corrosive; use fume hoods and PPE) .

-

Data Validation : Cross-reference spectral data with databases (e.g., SciFinder) and report deviations in supplementary materials 6.

化知为学24年第二次有机seminar——文献检索与常见术语31:37

-

Ethical Synthesis : Avoid non-deuterated solvents in kinetic studies to minimize environmental impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.